2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based compound featuring a 1,2,4-triazole core substituted with two 4-fluorophenyl groups at the 1- and 2-positions and a sulfanylacetic acid moiety at the 3-position. This structure combines the electron-withdrawing properties of fluorine atoms with the hydrogen-bonding capability of the carboxylic acid group, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
2-[[4,5-bis(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-11-3-1-10(2-4-11)15-19-20-16(24-9-14(22)23)21(15)13-7-5-12(18)6-8-13/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUIWOLBUFCGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with indole and benzimidazole moieties have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a variety of biochemical pathways.
Biological Activity
2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, drawing on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of bis(4-fluorophenyl)triazole derivatives with acetic acid in the presence of sulfanyl groups. The general synthetic route can be summarized as follows:
-
Reagents :
- 4-Fluorophenyl hydrazine
- Acetic anhydride
- Sulfur-containing reagents (e.g., thiourea)
-
Procedure :
- Combine the hydrazine derivative with acetic anhydride.
- Introduce sulfur-containing reagents under reflux conditions.
- Purify the resultant compound through crystallization or chromatography.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of:
- Bacteria : Staphylococcus aureus and Escherichia coli
- Fungi : Candida albicans
The mechanism of action is believed to involve interference with cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
Triazoles are also noted for their potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The compound appears to activate caspase pathways leading to programmed cell death.
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of this compound. It has been observed to enhance cytokine production in murine models, suggesting a role in immune response modulation.
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Study on Antimicrobial Activity :
- Anticancer Activity Research :
- Immunomodulatory Study :
Data Table: Biological Activities
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The target compound’s bis(4-fluorophenyl) groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzyl or allyl derivatives in ).
- Acid vs. Amide Functionality : The carboxylic acid group in the target compound contrasts with acetamide derivatives (e.g., ), which may exhibit different solubility and hydrogen-bonding profiles. Acidic moieties are often critical for metal chelation or ionic interactions in biological systems.
Physicochemical Properties
- Melting Points: Fluorinated compounds generally exhibit higher melting points due to increased crystallinity. For instance, 7a (non-fluorinated) melts at 109–111°C , while fluorinated derivatives (e.g., ) likely have higher values, though data gaps exist.
- Solubility : The sulfanylacetic acid moiety improves water solubility compared to neutral triazole derivatives, facilitating formulation for biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
